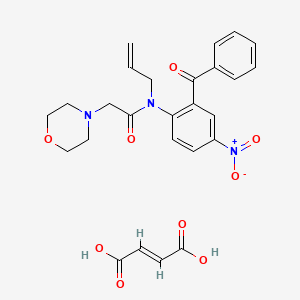
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane is a chemical compound with the molecular formula C8H12Cl4 It is a cyclobutane derivative characterized by the presence of four chlorine atoms and four methyl groups attached to the cyclobutane ring
Métodos De Preparación
The synthesis of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane typically involves the chlorination of 2,2,4,4-tetramethylcyclobutane. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the desired positions on the cyclobutane ring .
Análisis De Reacciones Químicas
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to form carboxylic acids.
Common reagents used in these reactions include chlorine gas, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane involves its interaction with specific molecular targets. The chlorine atoms and methyl groups on the cyclobutane ring influence its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane can be compared with similar compounds such as:
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different structural and chemical properties.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of chlorine atoms.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A compound with carbonyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
7374-59-6 |
|---|---|
Fórmula molecular |
C8H12Cl4 |
Peso molecular |
250.0 g/mol |
Nombre IUPAC |
1,1,3,3-tetrachloro-2,2,4,4-tetramethylcyclobutane |
InChI |
InChI=1S/C8H12Cl4/c1-5(2)7(9,10)6(3,4)8(5,11)12/h1-4H3 |
Clave InChI |
GRGGZBVSKCXMAV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C1(Cl)Cl)(C)C)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



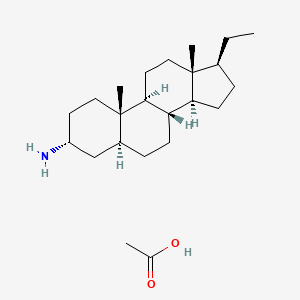
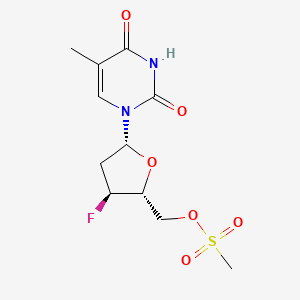
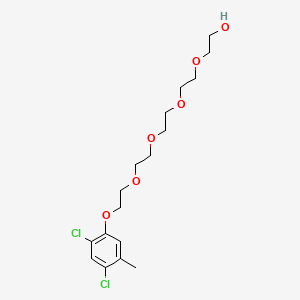
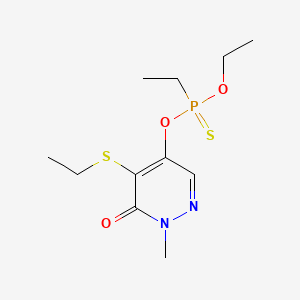
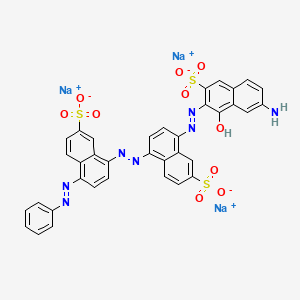
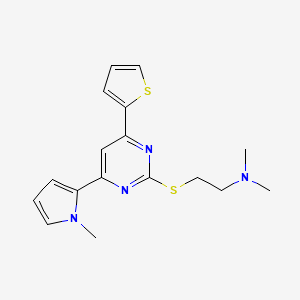
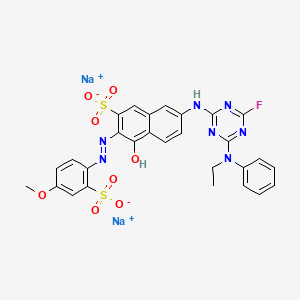
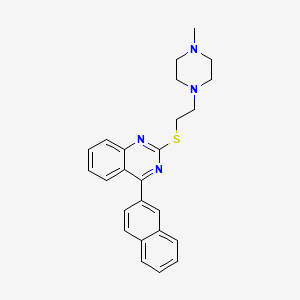
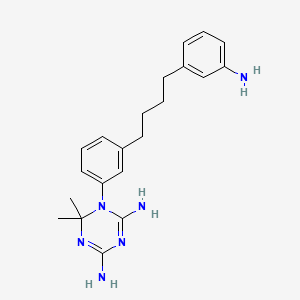
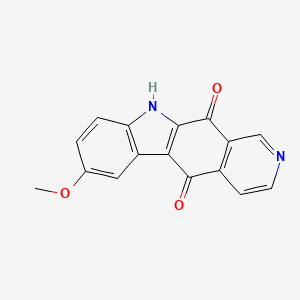
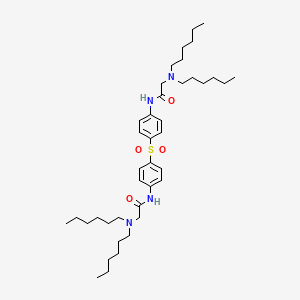
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
